molecular formula C11H8N4S B4677579 2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide

2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide

Cat. No.: B4677579
M. Wt: 228.28 g/mol
InChI Key: HWWXSLVPXUYJFX-UHFFFAOYSA-N
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Description

2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide is a heterocyclic compound that features a unique fusion of triazole and benzimidazole rings

Properties

IUPAC Name

1-prop-2-ynylsulfanyl-3H-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-7-16-11-14-13-10-12-8-5-3-4-6-9(8)15(10)11/h1,3-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWXSLVPXUYJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC2=NC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide typically involves the reaction of 2-mercaptobenzimidazole with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent such as dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide stands out due to its unique combination of triazole and benzimidazole rings, which confer distinct chemical and biological properties. This fusion allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide
Reactant of Route 2
2-propynyl (9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl) sulfide

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